![molecular formula C35H57ClN2O5 B14463240 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 72361-56-9](/img/structure/B14463240.png)
3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine; 2-(butoxymethyl)oxirane; 2-(chloromethyl)oxirane; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a complex chemical entity with a molecular formula of C35H57ClN2O5 . This compound is a combination of several functional groups, including amines, oxiranes, and phenols, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the formation of specific functional groups. The preparation typically starts with the synthesis of 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine 2-(butoxymethyl)oxirane and 2-(chloromethyl)oxirane . The final step involves the incorporation of the phenolic group, 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol , through a condensation reaction .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. Catalysts and solvents are chosen based on their ability to facilitate the desired reactions while minimizing side products .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones under specific conditions.
Reduction: The oxirane rings can be reduced to diols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Diols and alcohols.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
This compound finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and coatings
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): Similar in structure but lacks the oxirane groups.
Epichlorohydrin: Contains oxirane groups but lacks the phenolic and amine functionalities.
Isophorone diamine: Contains amine groups but lacks the oxirane and phenolic functionalities
Uniqueness
The uniqueness of this compound lies in its combination of diverse functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structural complexity and versatility make it a valuable compound in both research and industrial settings .
Properties
CAS No. |
72361-56-9 |
|---|---|
Molecular Formula |
C35H57ClN2O5 |
Molecular Weight |
621.3 g/mol |
IUPAC Name |
3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C10H22N2.C7H14O2.C3H5ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-9(2)4-8(12)5-10(3,6-9)7-11;1-2-3-4-8-5-7-6-9-7;4-1-3-2-5-3/h3-10,16-17H,1-2H3;8H,4-7,11-12H2,1-3H3;7H,2-6H2,1H3;3H,1-2H2 |
InChI Key |
BLMKRJBHDWEXCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1CO1.CC1(CC(CC(C1)(C)CN)N)C.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl |
Related CAS |
72361-56-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)
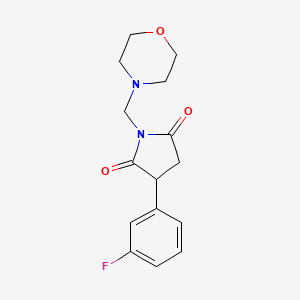
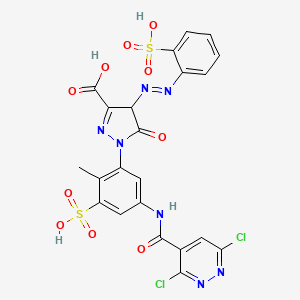
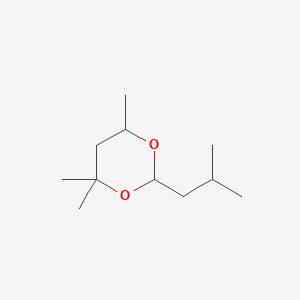
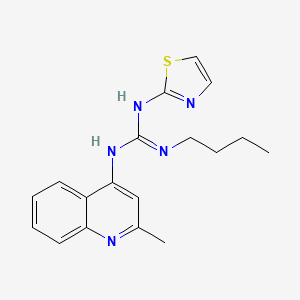

![[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide](/img/structure/B14463190.png)
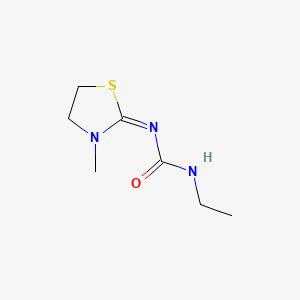
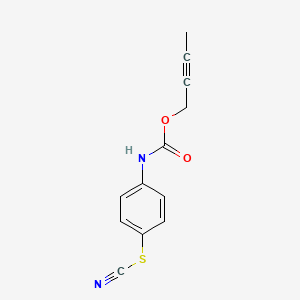
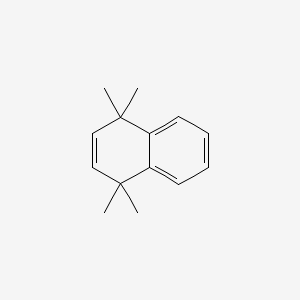
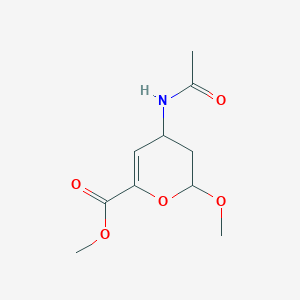
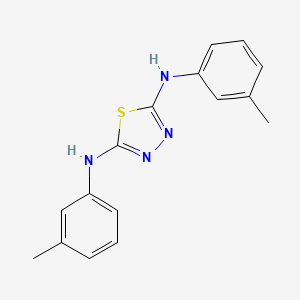
phosphanium chloride](/img/structure/B14463232.png)

